An In-Depth Technical Guide to 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone: Properties, Synthesis, and Applications
An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is an α-amino ketone derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a reactive iodophenyl group and a piperidine moiety, makes it a valuable intermediate for the synthesis of complex organic molecules and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, spectroscopic characterization, and a discussion of its current and future applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone
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Common Synonyms: While no widely accepted common name exists, it can be described as a piperidide of 4-iodophenylacetic acid.
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Molecular Formula: C₁₃H₁₆INO
Structural Elucidation
The molecule consists of a central ethanone (two-carbon ketone) core. The α-carbon (C2) is substituted with a 4-iodophenyl group, and the carbonyl carbon (C1) is part of an amide linkage with a piperidine ring.
Caption: Chemical structure of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.
Physicochemical Data
Precise experimental data for this specific molecule is sparse. However, properties can be predicted based on its structure and data from analogous compounds.
| Property | Value (Estimated/Calculated) | Source/Basis |
| Molecular Weight | 341.18 g/mol | Calculated |
| Appearance | Likely an off-white to pale yellow solid | Analogy to similar compounds |
| Melting Point | Not available. Expected to be >100 °C | General property of similar organic solids |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Standard solubility profiles for non-polar organic molecules |
| XLogP3 | ~3.5 | Estimated based on similar structures like 1-(3-Ethylpiperidin-3-yl)-2-(4-iodophenyl)ethanone (XLogP3 = 2.9)[1] |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone involves the nucleophilic substitution of an α-haloketone by piperidine.
Recommended Synthetic Protocol
This protocol describes the reaction between 2-bromo-1-(4-iodophenyl)ethanone and piperidine.
Materials:
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2-bromo-1-(4-iodophenyl)ethanone (1.0 eq)
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Piperidine (1.2 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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To a round-bottom flask charged with anhydrous acetonitrile, add 2-bromo-1-(4-iodophenyl)ethanone and potassium carbonate.
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Stir the suspension at room temperature.
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Slowly add piperidine dropwise to the mixture.
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Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Mechanistic Considerations
The core of this synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.
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Nucleophile: The secondary amine (piperidine) acts as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic α-carbon.
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Electrophile: 2-bromo-1-(4-iodophenyl)ethanone is the electrophile. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack by withdrawing electron density.
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Base: Potassium carbonate is a crucial component. It acts as a mild, heterogeneous base to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive, and drives the equilibrium towards product formation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.
Spectroscopic Characterization
While specific spectra are not published, the expected spectroscopic data can be reliably predicted.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the δ 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. - α-Methylene Protons (-CH₂-): A singlet around δ 3.5-4.0 ppm. - Piperidine Protons: Multiple broad signals in the δ 1.5-3.5 ppm range. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm region. - Aromatic Carbons: Signals between δ 120-140 ppm, with the carbon bearing the iodine atom appearing at a lower field (δ ~95-100 ppm). - α-Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm. - Piperidine Carbons: Signals in the δ 24-50 ppm range. |
| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z = 341. - Key Fragments: Loss of the iodophenyl group or fragmentation of the piperidine ring. |
| Infrared (IR) | - Amide C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹. - C-N Stretch: A band in the 1200-1300 cm⁻¹ region. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
Applications in Research and Development
The true value of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone lies in its utility as a synthetic intermediate. α-Amino ketones are crucial substructures in many bioactive molecules and serve as versatile building blocks for creating more complex derivatives.[2][3]
Role as a Synthetic Intermediate
The molecule possesses two key reactive sites for further elaboration:
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The 4-Iodophenyl Group: The carbon-iodine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring.
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Suzuki Coupling: Reaction with boronic acids to form C-C bonds (e.g., attaching other aryl or alkyl groups).
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, as demonstrated in the preparation of similar sugar-containing aryl ethynyl ligands[4].
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds.
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The Ketone Carbonyl Group: The carbonyl group can undergo a variety of classical transformations.
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Reduction: Conversion to a secondary alcohol, creating a chiral center and forming an amino alcohol, a common pharmacophore.
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Reductive Amination: Conversion to a secondary amine.
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Wittig Reaction: Conversion of the C=O bond to a C=C double bond.
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Potential Pharmacological Activity
While this specific compound may not be a final drug candidate, its structural motifs are present in many pharmacologically active agents.
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α-Amino Ketones: This class of compounds is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antithrombotic actions.[5] They are key components in drugs like the antidepressant bupropion[6].
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Piperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. It is a core component of numerous drugs, including the potent analgesic fentanyl and the antipsychotic haloperidol[7][8].
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Iodophenyl Group: This group is often used in the development of radioligands for imaging and therapeutic applications.[9][10] The iodine can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in Single Photon Emission Computed Tomography (SPECT) or as a therapeutic agent. For instance, 4-(p-iodophenyl)butyric acid has been used as an albumin-binding moiety to improve the pharmacokinetics of radiopharmaceuticals[9].
Future Research Directions
Caption: Logical progression from the core scaffold to a drug candidate.
Safety and Handling
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Hazard Identification: As with any uncharacterized chemical, 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone should be handled with care. The precursor, 2-bromo-1-(4-iodophenyl)ethanone, is a lachrymator and skin irritant. The final product should be assumed to have similar irritant properties.
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Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry, dark place in a tightly sealed container.
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References
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Apostol, T. V., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5019. Available at: [Link]
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ResearchGate. (2023). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Request PDF. Available at: [Link]
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PubMed. (2024). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Journal of Controlled Release. Available at: [Link]
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Zhu, S., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 12(1), 246. Available at: [Link]
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Goliath, J. R., et al. (2016). Biocatalytic synthesis of α-amino ketones. ACS Chemical Biology, 11(6), 1634-1641. Available at: [Link]
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Paul, R. (2016). Synthesis and Antibacterial Activities of Sugar Containing Platinum Ethynyl Complexes. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 1-(3-Ethylpiperidin-3-yl)-2-(4-iodophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
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Shinde, S. S., & Lee, W. (2013). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 18(1), 1025-1035. Available at: [Link]
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European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1. Available at: [Link]
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